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molecular formula C8H4Cl2F3NO B1643409 2,3-Dichloro-6-(trifluoromethyl)benzamide CAS No. 186517-38-4

2,3-Dichloro-6-(trifluoromethyl)benzamide

Cat. No. B1643409
M. Wt: 258.02 g/mol
InChI Key: IHHADVHBMLGPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06054605

Procedure details

To a solution of 229 g of 2,3-dichloro-6-trifluoromethylbenzamide in 2 liters of benzene was added 409 g of phosphorus oxychloride and then the mixture was heated at ref lux for 3.5 hours. After cooling, the solution was gradually added into 2 liters of water maintained at 30-40° C. to hydrolyze the excess phosphorus oxychloride therein and was allowed to separation. The aqueous layer was extracted with benzene, and the extract was combined with the organic layer previously obtained, washed with water and with saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with n-hexane and filtered to obtain 204 g of the title compound(mp. 53-54° C.).
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
409 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O.O>C1C=CC=CC=1>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([C:12]([F:15])([F:13])[F:14])[C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
229 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC=C1Cl)C(F)(F)F
Name
Quantity
409 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at ref lux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was allowed to separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with benzene
CUSTOM
Type
CUSTOM
Details
previously obtained
WASH
Type
WASH
Details
washed with water and with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
WASH
Type
WASH
Details
was washed with n-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 204 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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